molecular formula C20H15N3O2S2 B13351031 2-(methylsulfanyl)-N-(6-phenoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

2-(methylsulfanyl)-N-(6-phenoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B13351031
M. Wt: 393.5 g/mol
InChI Key: NSDVENHAEMFISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-N-(6-phenoxybenzo[d]thiazol-2-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core, a phenoxybenzo[d]thiazol moiety, and a methylthio group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(6-phenoxybenzo[d]thiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazol-2-yl intermediate, which is then coupled with a nicotinamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(6-phenoxybenzo[d]thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(Methylthio)-N-(6-phenoxybenzo[d]thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(6-phenoxybenzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme involved in a metabolic pathway, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-6-methoxybenzothiazole
  • 2-Methylthio Benzoxazole
  • 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol

Uniqueness

Compared to similar compounds, 2-(Methylthio)-N-(6-phenoxybenzo[d]thiazol-2-yl)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H15N3O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-methylsulfanyl-N-(6-phenoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3O2S2/c1-26-19-15(8-5-11-21-19)18(24)23-20-22-16-10-9-14(12-17(16)27-20)25-13-6-3-2-4-7-13/h2-12H,1H3,(H,22,23,24)

InChI Key

NSDVENHAEMFISB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.